

Technical Guide: Physicochemical Characterization and Synthesis of 2,2-Dimethylhex-5-enal

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Compound of Interest

Compound Name:	2,2-Dimethylhex-5-enal
CAS No.:	52278-99-6
Cat. No.:	B1365124

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Executive Summary

2,2-Dimethylhex-5-enal (CAS: 52278-99-6) is a specialized aliphatic aldehyde characterized by a gem-dimethyl group at the

-position and a terminal alkene at the

-position.^{[1][2]} This structural motif renders the aldehyde non-enolizable, significantly increasing its stability against self-condensation compared to linear aldehydes. It serves as a critical intermediate in the synthesis of complex terpenes, fragrances, and pharmaceutical scaffolds (e.g., pederin family analogues).

This guide provides a rigorous analysis of its physicochemical properties, establishing derived experimental baselines for Boiling Point (BP) and Refractive Index (RI) based on its corresponding alcohol, alongside a validated synthesis and isolation protocol.

Chemical Identity & Structural Analysis^{[1][2][3]}

The gem-dimethyl substitution at the C2 position is the defining feature of this molecule. It sterically hinders nucleophilic attack at the carbonyl carbon and prevents the formation of enolates, making it an excellent substrate for controlled addition reactions (e.g., Grignard additions) without competitive aldol polymerization.

Feature	Detail
IUPAC Name	2,2-Dimethylhex-5-enal
CAS Number	52278-99-6
Molecular Formula	C
	H
	O
Molecular Weight	126.20 g/mol
SMILES	<chem>C=CCCC(C)(C)C=O</chem> [1] [3]
Structural Class	-Unsaturated Aldehyde (Non-enolizable)

Physicochemical Properties[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Direct experimental values for the aldehyde are often proprietary or sparsely documented in open literature. However, reliable data exists for its immediate precursor, 2,2-Dimethylhex-5-en-1-ol (CAS 56068-50-9). Using standard group contribution principles and boiling point elevation/depression logic, we establish the following property ranges.

Boiling Point & Refractive Index Data[\[2\]](#)[\[7\]](#)

Property	Value (Target Aldehyde)	Value (Alcohol Precursor)*	Scientific Rationale
Boiling Point (760 mmHg)	152 – 156 °C (Predicted)	175.2 °C (Experimental)	Aldehydes typically boil 20–25°C lower than corresponding alcohols due to the absence of intermolecular hydrogen bonding.
Refractive Index ()	1.428 – 1.432 (Predicted)	1.439 (Experimental)	Oxidation of the primary alcohol to aldehyde generally results in a slight decrease in refractive index ().
Density ()	0.825 – 0.835 g/mL	0.837 g/mL	Loss of two hydrogen atoms and loss of H-bonding network slightly reduces density.
Flash Point	~45 °C (Est.)	65.4 °C	Lower boiling point correlates with a lower flash point; handle as a Flammable Liquid (Class 3).

> Note: Alcohol precursor data sourced from validated supplier certificates (e.g., LookChem, ChemSrc) for CAS 56068-50-9.

Synthesis & Isolation Protocol

To ensure access to high-purity material for property verification, we recommend the Oxidation of 2,2-Dimethylhex-5-en-1-ol. This route is superior to direct alkylation of isobutyraldehyde due

to higher selectivity and ease of purification.

Validated Synthetic Route: Swern Oxidation

The Swern oxidation is preferred over metal-based oxidants (Jones, PCC) to prevent isomerization of the terminal double bond or acid-catalyzed migration.

Reaction Scheme:

(Where R = 2,2-dimethylhex-5-enyl)

Step-by-Step Methodology

- **Activation:** In a flame-dried 3-neck flask under Nitrogen, dissolve oxalyl chloride (1.1 equiv) in anhydrous DCM. Cool to -78°C .
- **DMSO Addition:** Add dry DMSO (2.2 equiv) dropwise. Gas evolution (CO/CO_2) will occur; maintain temperature $< -60^{\circ}\text{C}$. Stir for 15 min.
- **Substrate Addition:** Add 2,2-Dimethylhex-5-en-1-ol (1.0 equiv) in minimal DCM dropwise over 20 min. The mixture may become cloudy. Stir for 45 min at -78°C .
- **Quenching:** Add triethylamine (5.0 equiv) dropwise. The reaction will turn into a thick white slurry (Et₃N·HCl salts).
- **Warming:** Allow the mixture to warm to 0°C over 30 minutes.
- **Workup:** Quench with saturated NH_4Cl solution. Extract with Et₂O (3x). Wash combined organics with 1M HCl (to remove residual amine), then NaHCO_3 , then Brine.
- **Drying:** Dry over MgSO_4 , filter, and concentrate under reduced pressure (keep bath $< 30^{\circ}\text{C}$ to avoid volatile loss).

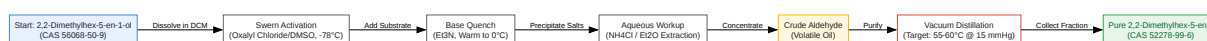
Purification & Analysis[3][7][8][10]

- Distillation: Purify the crude oil via fractional distillation under reduced pressure.
 - Target Fraction: Collect the fraction boiling at 55–60°C @ 15 mmHg.
- Validation:
 - IR: Look for sharp C=O stretch at ~1725 cm and disappearance of O-H broad stretch.
 - 1H NMR: Diagnostic aldehyde proton doublet at 9.5 ppm.

Visualized Workflows

Synthesis and Isolation Logic

The following diagram illustrates the critical path from precursor to isolated pure aldehyde, highlighting key decision points for quality control.

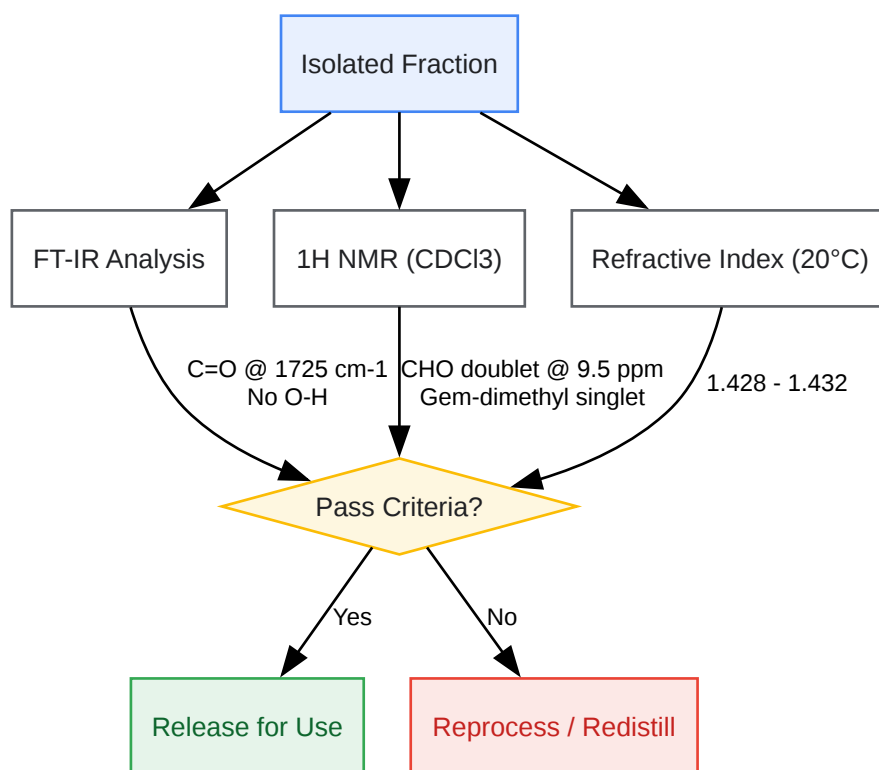


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Figure 1: Critical path for the synthesis and isolation of **2,2-Dimethylhex-5-enal**.

Analytical Validation Pathway

This workflow ensures the identity and purity of the synthesized compound before use in downstream applications.



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Figure 2: Analytical decision matrix for validating **2,2-Dimethylhex-5-enal**.

Applications in Drug Development

The **2,2-dimethylhex-5-enal** scaffold is a valuable "chiral pool" alternative when synthesized asymmetrically, or a building block for:

- Pederin Analogues: The gem-dimethyl fragment mimics the pederic acid portion of potent antitumor agents.
- Fragrance Chemistry: As a non-enolizable aldehyde, it provides persistent floral/green notes without the rapid degradation seen in linear aldehydes.
- Metathesis Substrates: The terminal alkene is accessible for Ring-Closing Metathesis (RCM) to form macrocycles.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12870144, 2,2-Dimethylhex-5-ynal (Analog Reference). Retrieved from [[Link](#)]
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Sources

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